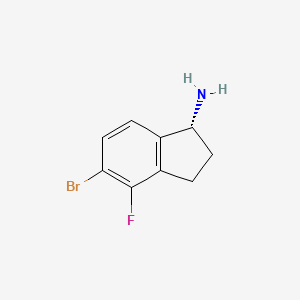

(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral amine compound that features a bromine and a fluorine atom attached to an indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

Bromination: The starting material, 4-fluoro-2,3-dihydro-1H-inden-1-amine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.

Industrial Production Methods

Industrial production methods for ®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine may involve large-scale bromination and chiral resolution processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated chromatography systems.

Chemical Reactions Analysis

Types of Reactions

®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms, yielding different derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

Substitution: Formation of substituted indane derivatives.

Oxidation: Formation of imines or nitriles.

Reduction: Formation of dehalogenated or defluorinated indane derivatives.

Scientific Research Applications

®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

®-5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the fluorine atom, resulting in different chemical properties and biological activity.

®-4-Fluoro-2,3-dihydro-1H-inden-1-amine: Lacks the bromine atom, affecting its reactivity and applications.

(S)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound, which may have different biological activity and selectivity.

Uniqueness

®-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological properties. Its chiral nature also allows for enantioselective interactions with biological targets, making it valuable in medicinal chemistry and drug development.

Biological Activity

(R)-5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C9H10BrFN

- Molecular Weight : 266.54 g/mol

- CAS Number : 1259617-09-8

- Appearance : Typically exists as a hydrochloride salt to enhance stability and solubility in aqueous solutions.

The biological activity of this compound is primarily attributed to the presence of bromine and fluorine substituents, which enhance its lipophilicity and receptor binding profiles. Preliminary studies suggest that this compound may interact with various neurotransmitter systems, indicating potential applications in neuropharmacology. The specific mechanisms through which it modulates biological activity are still under investigation, but it is thought to act as an agonist or antagonist at certain receptors, influencing various biochemical pathways.

Pharmacological Applications

- Neuropharmacology : Initial findings indicate that this compound may have effects on neurotransmitter receptors, suggesting potential therapeutic uses in treating neurological disorders.

- Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, its structural analogs exhibit significant inhibitory effects against various bacterial strains .

Case Studies

Several studies have explored the biological effects of related compounds:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Compound A | E. coli | MIC = 0.0195 mg/mL | |

| Compound B | Bacillus mycoides | MIC = 0.0048 mg/mL | |

| Compound C | C. albicans | MIC = 0.039 mg/mL |

These findings suggest that modifications in the structure can lead to varying degrees of biological activity, hinting at the potential for this compound to exhibit similar properties.

Synthesis and Research Applications

This compound serves as a versatile building block in medicinal chemistry:

- Synthesis of Pharmaceutical Compounds : It is utilized in the synthesis of biologically active molecules targeting various diseases.

- Organic Synthesis : The compound acts as an intermediate in creating complex organic structures .

Future Directions

Further research is required to fully elucidate the biological mechanisms of this compound. Potential studies could focus on:

- In vitro and In vivo Studies : To assess its pharmacokinetics and pharmacodynamics.

- Structure–Activity Relationship (SAR) Studies : To determine how modifications affect its biological activity.

- Exploration of Antimicrobial Properties : Given the promising results from related compounds, investigating its efficacy against various pathogens could be beneficial.

Properties

IUPAC Name |

(1R)-5-bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHOBYXDJPIHPP-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1N)C=CC(=C2F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.